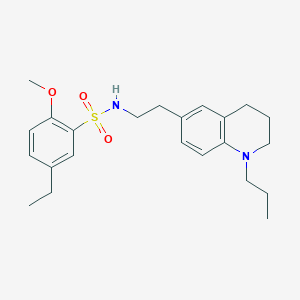

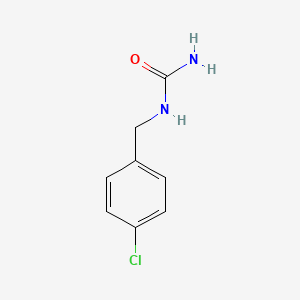

N-(4-clorobencil)urea

Descripción general

Descripción

N-(4-chlorobenzyl)urea is a chemical compound that belongs to the family of organic compounds known as ureas . The molecular formula of N-(4-chlorobenzyl)urea is C8H9ClN2O .

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)urea and similar compounds often involves the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Another method involves the reaction between potassium cyanate and a wide range of amines .Chemical Reactions Analysis

The Mitsunobu reaction, which is often used in the synthesis of N-(4-chlorobenzyl)urea, involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Aplicaciones Científicas De Investigación

- Nano-Urea: N-(4-clorobencil)urea se ha explorado como un posible componente en formulaciones de nano-urea. La nano-urea exhibe propiedades de liberación controlada, mejorando la absorción de nutrientes por parte de las plantas y reduciendo la contaminación ambiental. Investigadores han estudiado su eficacia en la mejora del rendimiento de los cultivos y la utilización de nutrientes .

- Síntesis sin Catalizador en Agua: Un método práctico y escalable para la síntesis de ureas N-sustituidas implica la adición nucleofílica de aminas a isocianato de potasio en agua. Este enfoque de química verde evita los co-solventes orgánicos y la purificación con gel de sílice, lo que lo hace respetuoso con el medio ambiente .

- Producción Comercial: La metodología desarrollada para la síntesis de urea N-sustituida se ha aplicado con éxito a la producción a escala de gramos de moléculas con aplicaciones comerciales. Ofrece una ruta eficiente para la fabricación a gran escala .

Agroquímicos y Mejora de Cultivos

Química Ambiental y Tratamiento de Aguas

Aplicaciones Industriales y Síntesis a Gran Escala

En resumen, la this compound encuentra utilidad en diversos campos, desde la agricultura hasta la ciencia de los materiales, debido a sus propiedades únicas y su accesibilidad sintética. Los investigadores continúan explorando su potencial en diversas aplicaciones, haciendo hincapié en la sostenibilidad y las consideraciones de seguridad. 🌱🔬👩🔬 .

Mecanismo De Acción

Target of Action

N-(4-chlorobenzyl)urea is a biochemical compound used in proteomics research . . Urea derivatives, in general, have been found to have a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Urea derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some urea derivatives have been found to inhibit the growth of certain types of cells .

Biochemical Pathways

Urea is a key component in the urea cycle, a series of biochemical reactions that occur in the liver. The urea cycle converts toxic ammonia into urea, which is then excreted in the urine . N-(4-chlorobenzyl)urea, as a urea derivative, may potentially affect this pathway or other biochemical pathways involving urea.

Pharmacokinetics

A study on the pharmacokinetics of [14c]urea in rats provides some insights into how urea and its derivatives might behave in the body . The study found that urea exchanges among cerebral capillary plasma, cerebrospinal fluid, and the brain’s extracellular and intracellular compartments .

Result of Action

Some urea derivatives have been found to have cytotoxic effects against certain human cancer cell lines , suggesting that N-(4-chlorobenzyl)urea may have similar effects.

Análisis Bioquímico

Biochemical Properties

N-(4-chlorobenzyl)urea is a derivative of urea, which is a key molecule in the biogeochemical cycle of nitrogen on Earth . Urea is rapidly hydrolyzed by the enzyme urease to produce ammonia and carbamate . This reaction is catalyzed by urease, a nickel-dependent enzyme found in a variety of organisms .

Cellular Effects

The hydrolysis of urea, including derivatives like N-(4-chlorobenzyl)urea, triggers a rapid overall pH increase in the cellular environment . This can have negative effects on human health and agriculture .

Molecular Mechanism

The mechanism of action of N-(4-chlorobenzyl)urea is likely related to its interaction with urease. Urease catalyzes the hydrolysis of urea, producing ammonia and carbamate

Metabolic Pathways

N-(4-chlorobenzyl)urea is involved in the nitrogen cycle through the action of urease

Propiedades

IUPAC Name |

(4-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQYKWORLVIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)